2-(2-Carboxyphenyl)-5-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

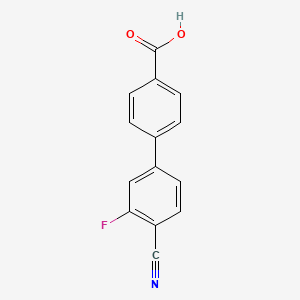

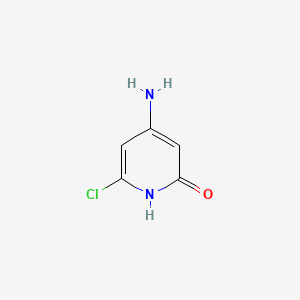

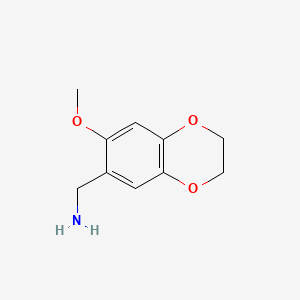

The compound “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” is a type of aromatic carboxylic acid, which are commonly used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, including cyclization and condensation .Molecular Structure Analysis

The molecular structure of “this compound” would likely include aromatic rings (due to the phenyl groups), carboxylic acid groups, and a fluorine atom .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as UV-Vis absorption and fluorescence spectroscopy .Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

2-(2-Carboxyphenyl)-5-fluorobenzoic acid finds applications in the field of organic electronics. Tan et al. (2016) demonstrated the use of halobenzoics, including fluorobenzoic acid derivatives, in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This modification significantly improved the conductivity of PEDOT:PSS, making it suitable for use as a transparent anode in high-efficiency ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Role in Nucleophilic Aroylation

In the realm of synthetic organic chemistry, fluorobenzoic acid derivatives are involved in nucleophilic aroylation processes. Suzuki et al. (2008) investigated the catalytic use of N-heterocyclic carbene in the nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Conformational Analysis

The fluorobenzoic acid derivatives are also studied for their conformational dynamics. Silla et al. (2013) analyzed aminofluorobenzoic acids to understand the influence of F···HO hydrogen bond and other interactions on the conformational isomerism of these compounds (Silla, Cormanich, Rittner, & Freitas, 2013).

Use in Photonic and Electronic Devices

Fluorobenzoic acid derivatives are used in the development of photonic and electronic devices. For instance, Li et al. (2018) designed and synthesized a benzothiazole-based aggregation-induced emission luminogen using this compound, demonstrating its application in the sensitive detection of physiological pH in biosamples and neutral water samples (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).

Synthesis of Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound is utilized for synthesizing intermediates. Guo, Yu, and Su (2020) described a continuous-flow process for the production of pharmaceutical intermediates, specifically highlighting the efficient activation of carboxylic acid derivatives of fluorobenzoic acid (Guo, Yu, & Su, 2020).

Exploration in Molecular Chemistry

Mouttaki, Nanny, and McInerney (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, providing insights into the initial steps of the metabolism of aromatic acids in an anaerobic environment (Mouttaki, Nanny, & McInerney, 2008).

Wirkmechanismus

Target of Action

Similar compounds, such as salicylic acid derivatives, have been known to target enzymes involved in inflammation and pain pathways .

Mode of Action

It’s worth noting that compounds with similar structures, such as salicylic acid derivatives, function by inhibiting the synthesis and release of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

It’s plausible that this compound may influence pathways related to inflammation and pain, given the known effects of structurally similar compounds .

Pharmacokinetics

Similar compounds, such as salicylic acid derivatives, are known to be readily absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound may exert anti-inflammatory effects and potentially alleviate pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the solubility, stability, and bioavailability of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid . .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .

Eigenschaften

IUPAC Name |

2-(2-carboxyphenyl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOREFJMRMMKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742762 |

Source

|

| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-36-7 |

Source

|

| Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)